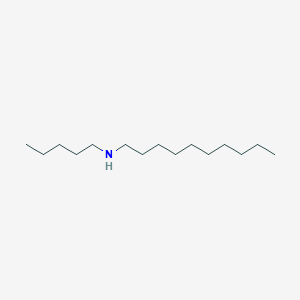
Hexyl phenylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl phenylphosphonate is an organophosphorus compound characterized by the presence of a hexyl group and a phenyl group attached to a phosphonate moiety. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexyl phenylphosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction. This reaction involves the conversion of trialkyl phosphites to phosphonates using alkyl halides. For instance, the reaction of hexyl bromide with triphenyl phosphite under controlled conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Hexyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hexyl or phenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Hexyl phenylphosphonic acid.
Reduction: Hexyl phenylphosphine.
Substitution: Various substituted phosphonates depending on the reagents used.
Aplicaciones Científicas De Investigación
Hexyl phenylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioisostere for phosphate groups in biological systems.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: this compound is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of hexyl phenylphosphonate involves its interaction with specific molecular targets. In biological systems, it can mimic phosphate groups, thereby interfering with enzymatic processes that rely on phosphorylation. This property makes it a potential candidate for drug development, particularly in targeting viral replication and cancer cell proliferation .
Comparación Con Compuestos Similares
- Hexyl methylphosphonate
- Phenyl methylphosphonate
- Hexyl ethylphosphonate
Comparison: Hexyl phenylphosphonate is unique due to the presence of both hexyl and phenyl groups, which confer distinct chemical properties. Compared to hexyl methylphosphonate, it has a higher molecular weight and different reactivity patterns. Phenyl methylphosphonate lacks the long alkyl chain, affecting its solubility and interaction with other molecules. Hexyl ethylphosphonate, on the other hand, has a simpler structure and different applications .
Propiedades
Número CAS |
66170-45-4 |
|---|---|
Fórmula molecular |
C12H18O3P- |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
hexoxy(phenyl)phosphinate |
InChI |
InChI=1S/C12H19O3P/c1-2-3-4-8-11-15-16(13,14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,13,14)/p-1 |
Clave InChI |
UEKWYRXXACHNAS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCOP(=O)(C1=CC=CC=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


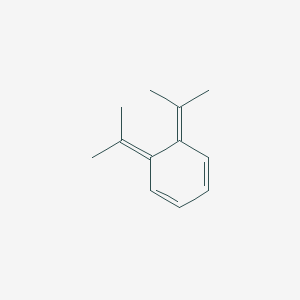
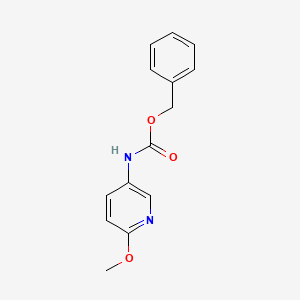
![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)

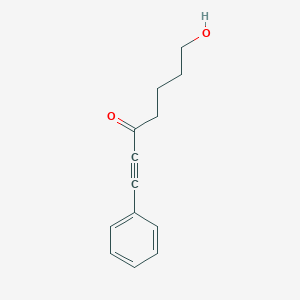
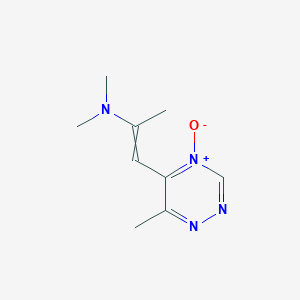
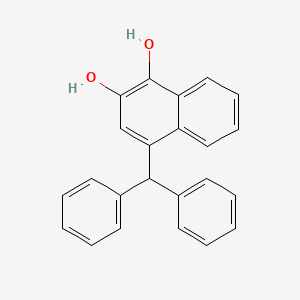
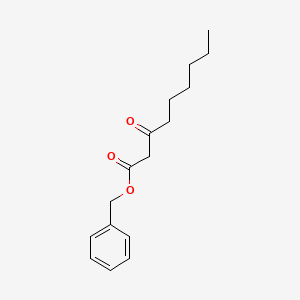
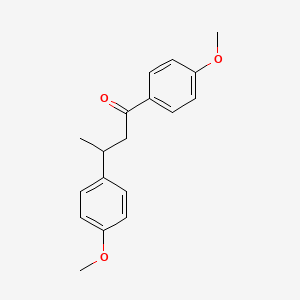
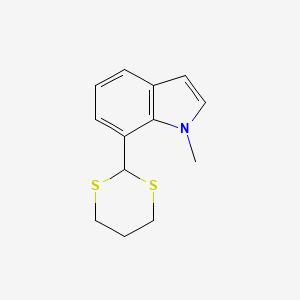
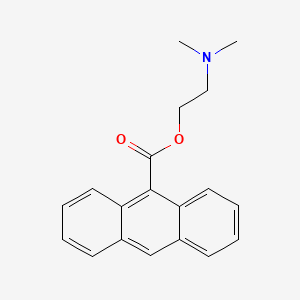
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)
![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
